![molecular formula C6H5N3O4S B11888399 4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid CAS No. 22277-06-1](/img/structure/B11888399.png)
4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a sulfonic acid group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid typically involves the condensation of 2,4-diamino-6-hydroxypyrimidine with an appropriate aldehyde under dehydrating conditions. The resulting intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine core. The sulfonic acid group is then introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and safety of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-d]pyrimidine compounds .
Applications De Recherche Scientifique
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a scaffold for designing enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of anticancer and antiviral agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pemetrexed: A well-known antifolate drug that shares a similar pyrrolo[2,3-d]pyrimidine core.
Methotrexate: Another antifolate with a related structure, used in cancer and autoimmune disease treatment.
Raltitrexed: An antineoplastic agent with a similar mechanism of action.
Uniqueness
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility and allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
22277-06-1 |
|---|---|
Formule moléculaire |
C6H5N3O4S |
Poids moléculaire |
215.19 g/mol |
Nom IUPAC |
4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-sulfonic acid |
InChI |
InChI=1S/C6H5N3O4S/c10-6-4-3(14(11,12)13)1-7-5(4)8-2-9-6/h1-2H,(H,11,12,13)(H2,7,8,9,10) |
Clé InChI |
LTMHBIONQUXOBX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(N1)N=CNC2=O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


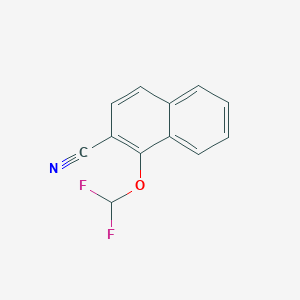

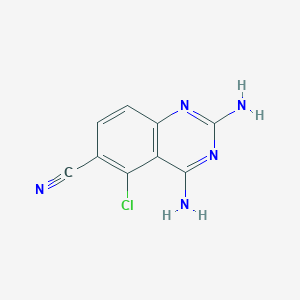
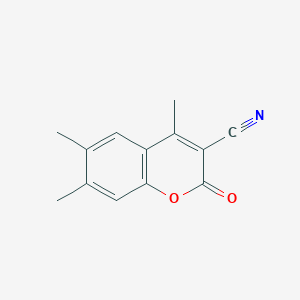
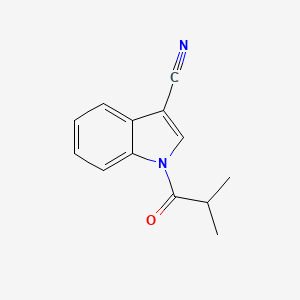



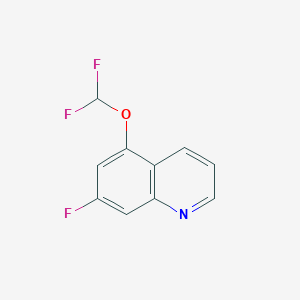
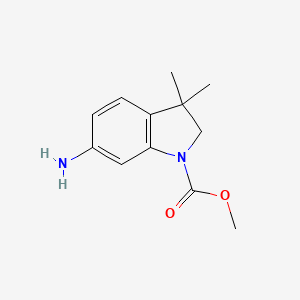
![4-Bromobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11888415.png)
![2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine](/img/structure/B11888421.png)
![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)

